molecular formula C11H9Cl2N5 B14459814 2,6-Diamino-3-((2,5-dichlorophenyl)azo)pyridine CAS No. 74037-44-8

2,6-Diamino-3-((2,5-dichlorophenyl)azo)pyridine

Cat. No.: B14459814
CAS No.: 74037-44-8
M. Wt: 282.13 g/mol
InChI Key: VKEAYWZFIYWSQB-UHFFFAOYSA-N
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Description

2,6-Diamino-3-((2,5-dichlorophenyl)azo)pyridine is a synthetic organic compound primarily used as a non-reactive hair coloring agent in oxidative hair dye formulations . It is known for its vibrant color properties and stability, making it a popular choice in the cosmetic industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-3-((2,5-dichlorophenyl)azo)pyridine typically involves the azo coupling reaction between 2,5-dichloroaniline and 2,6-diaminopyridine. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the azo bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-3-((2,5-dichlorophenyl)azo)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: It can be reduced to its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amine derivatives.

Scientific Research Applications

2,6-Diamino-3-((2,5-dichlorophenyl)azo)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Diamino-3-((2,5-dichlorophenyl)azo)pyridine involves its interaction with hair keratin. The compound forms a stable complex with the hair fibers, resulting in a long-lasting color effect. The presence of amino groups enhances its binding affinity to the hair, ensuring better color retention .

Comparison with Similar Compounds

Similar Compounds

    2,6-Diamino-3-((pyridin-3-yl)azo)pyridine: Another azo dye with similar properties but different substituents.

    2,6-Diamino-3-((phenyl)azo)pyridine: Lacks the dichloro substituents, resulting in different color properties.

Uniqueness

2,6-Diamino-3-((2,5-dichlorophenyl)azo)pyridine is unique due to the presence of dichloro substituents, which enhance its color stability and intensity. This makes it particularly suitable for applications requiring long-lasting and vibrant colors .

Properties

CAS No.

74037-44-8

Molecular Formula

C11H9Cl2N5

Molecular Weight

282.13 g/mol

IUPAC Name

3-[(2,5-dichlorophenyl)diazenyl]pyridine-2,6-diamine

InChI

InChI=1S/C11H9Cl2N5/c12-6-1-2-7(13)9(5-6)18-17-8-3-4-10(14)16-11(8)15/h1-5H,(H4,14,15,16)

InChI Key

VKEAYWZFIYWSQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N=NC2=C(N=C(C=C2)N)N)Cl

Origin of Product

United States

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